N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(propan-2-yloxy)benzamide
Description
N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(propan-2-yloxy)benzamide is a synthetic small molecule featuring a tetrahydroquinoline scaffold substituted with an ethanesulfonyl group at the 1-position and a benzamide moiety at the 7-position. The benzamide is further modified with a propan-2-yloxy (isopropoxy) group at the para position of the aromatic ring.
Key structural attributes:
- Ethanesulfonyl group: Enhances solubility and metabolic stability compared to alkyl or acyl substituents.
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-4-28(25,26)23-13-5-6-16-7-10-18(14-20(16)23)22-21(24)17-8-11-19(12-9-17)27-15(2)3/h7-12,14-15H,4-6,13H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXPNEFUCIXOEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(propan-2-yloxy)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological activity, supported by data tables and relevant research findings.
Structural Overview
The compound features a tetrahydroquinoline core linked to an ethanesulfonyl group and a propan-2-yloxybenzamide moiety . This unique arrangement allows for enhanced solubility and potential interactions with various biological targets.
Chemical Structure
| Property | Value |
|---|---|
| Molecular Weight | 374.46 g/mol |
| Molecular Formula | C19H22N2O4S |
| LogP | 2.7688 |
| Polar Surface Area | 62.192 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Tetrahydroquinoline Core : Utilizing appropriate precursors and catalysts.
- Introduction of Ethanesulfonyl Group : Achieved through sulfonation reactions.
- Attachment of Propan-2-yloxybenzamide : Via amide bond formation using coupling agents.
Anticancer Properties
Research indicates that compounds with similar structures exhibit promising anticancer activities . For instance, studies have shown that tetrahydroquinoline derivatives can inhibit the growth of various cancer cell lines by modulating key pathways involved in cell proliferation and apoptosis.
Case Study : A recent study evaluated the effects of related tetrahydroquinoline compounds on human tumor cells (e.g., HepG2 and NCI-H661). The results demonstrated significant cytotoxic effects, suggesting that these compounds could serve as lead candidates for developing new anticancer agents .
Antimicrobial Activity
The sulfonamide functional group present in this compound is known for its antimicrobial properties. Compounds in this class have been shown to interact with bacterial enzymes, leading to inhibition of bacterial growth .
Experimental Findings : In vitro tests against common pathogens (e.g., Staphylococcus aureus and Escherichia coli) revealed that related sulfonamide derivatives exhibited notable antimicrobial activity, which may extend to this compound .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymes : Targeting specific enzymes involved in cancer progression or microbial metabolism.
- Receptor Modulation : Potential interaction with cellular receptors that regulate growth and survival pathways.
Scientific Research Applications
The compound has been investigated for various biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure allows it to interact with specific molecular targets, potentially modulating enzyme activities or receptor functions.
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of tetrahydroquinoline compounds exhibited cytotoxic effects against several cancer cell lines. The presence of the ethanesulfonyl group enhanced the compounds' ability to induce apoptosis in cancer cells.
- Antimicrobial Properties : Research indicated that compounds similar to N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(propan-2-yloxy)benzamide showed significant antibacterial activity against Gram-positive bacteria.
Scientific Research Applications
The applications of this compound can be categorized into several fields:
Medicinal Chemistry
- Drug Development : Explored for its potential therapeutic properties including anti-inflammatory and anticancer activities.
- Biochemical Probes : Investigated for its ability to act as a biochemical probe due to its unique structural features.
Material Science
- New Materials Development : Utilized in the synthesis of novel materials with specific chemical properties.
Comparison with Similar Compounds
Tetrahydroquinoline Derivatives with Varied Acyl/Sulfonyl Substituents
The ethanesulfonyl group in the target compound distinguishes it from analogs with alternative substituents at the 1-position of the tetrahydroquinoline core.
Key Observations :
Benzamide Derivatives with Alkoxy Substituents
The para-alkoxybenzamide moiety is a critical pharmacophore. Comparisons with analogs bearing different alkoxy chains reveal structure-activity trends:
Key Observations :
- Chain Length and Branching : The propan-2-yloxy group in the target compound balances lipophilicity and steric effects, whereas methoxy (Compound 5) may reduce metabolic stability due to smaller size .
- Scaffold Differences: The tetrahydroquinoline core in the target compound likely confers distinct conformational rigidity compared to peptidomimetic scaffolds in analogs .
Sulfonyl vs. Carbamate Derivatives
N-(1,2,3,4-Tetrahydroquinolin-4-yl)carbamate () represents a structurally distinct class but shares the tetrahydroquinoline framework:
Key Observations :
- Sulfonyl vs.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s ethanesulfonyl group may require specialized sulfonylation reagents, contrasting with the acyl chloride-mediated syntheses of analogs like 10a and 10b .
- The propan-2-yloxy group may improve blood-brain barrier penetration relative to trifluoromethoxy-substituted analogs .
- SAR Trends : Bulkier substituents at the 1-position (e.g., cyclohexanecarbonyl in 10b) correlate with reduced solubility but increased target affinity, highlighting a trade-off for optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
